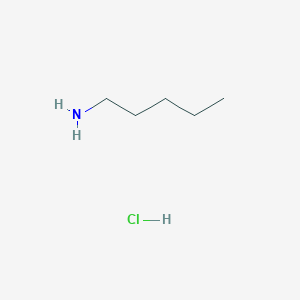

Amylamine hydrochloride

Übersicht

Beschreibung

Amylamine hydrochloride, also known as pentylamine hydrochloride, is an organic compound with the chemical formula C5H14ClN. It is a derivative of amylamine, where the amine group is protonated and paired with a chloride ion. This compound is commonly used in various chemical and industrial applications due to its properties as a primary aliphatic amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Amylamine hydrochloride can be synthesized through the reaction of amylamine with hydrochloric acid. The general reaction is as follows: [ \text{C}5\text{H}{11}\text{NH}_2 + \text{HCl} \rightarrow \text{C}5\text{H}{11}\text{NH}_3\text{Cl} ] This reaction typically occurs under ambient conditions, and the product is isolated by evaporating the solvent and recrystallizing the residue.

Industrial Production Methods: In industrial settings, this compound is produced by the direct alkylation of ammonia with pentyl halides, followed by neutralization with hydrochloric acid. The process involves:

Alkylation: Ammonia reacts with pentyl halide (e.g., pentyl bromide) to form amylamine. [ \text{C}{11}\text{Br} + \text{NH}_3 \rightarrow \text{C}{11}\text{NH}_2 + \text{HBr} ]

Neutralization: The resulting amylamine is then treated with hydrochloric acid to yield this compound. [ \text{C}{11}\text{NH}_2 + \text{HCl} \rightarrow \text{C}{11}\text{NH}_3\text{Cl} ]

Analyse Chemischer Reaktionen

Acid-Base Reactions and Salt Formation

Amylamine hydrochloride readily participates in neutralization reactions due to its weakly basic nature. When treated with stronger bases (e.g., NaOH), it regenerates free amylamine:

Conversely, it reacts with mineral acids (e.g., H₂SO₄) to form secondary ammonium salts, though such reactions are less common due to its pre-existing protonated state .

Key Data:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Neutralization | NaOH | Amylamine + NaCl | Aqueous, RT |

| Acid Reaction | H₂SO₄ | (C₅H₁₃NH₃)₂SO₄ | Exothermic |

Acylation and Nucleophilic Substitution

The deprotonated amine (amylamine) acts as a nucleophile in reactions with acylating agents:

-

With acetyl chloride :

This proceeds via a two-step mechanism involving tetrahedral intermediate formation .

Reaction Efficiency:

| Acylating Agent | Yield (%) | Catalyst | Reference |

|---|---|---|---|

| Acetyl chloride | 85–92 | Pyridine | |

| Benzoyl chloride | 78 | DMAP |

Oxidation Reactions

Under oxidative conditions, this compound undergoes transformation into nitriles or amides depending on the oxidant:

Oxidation Pathways:

| Oxidant | Product | Selectivity |

|---|---|---|

| m-CPBA | Pentanenitrile | 80% |

| t-BuOOH/Fe | Valeramide | 20% |

Radical-Mediated Reactions

This compound participates in radical chain processes:

-

Aminochlorination : Acts as a bifunctional reagent, donating both NH₂ and Cl⁻ via β-scission of transient aminium radicals .

-

Example with alkenes:

Radical Stability:

| Radical Type | Lifetime (ns) | Reactivity |

|---|---|---|

| Aminium (C₅H₁₃NH⁺- ) | <10 | High |

| Iminyl (C₅H₁₰N- ) | 50–100 | Moderate |

Coordination Chemistry

The amine group coordinates with transition metals, forming complexes used in catalysis:

Complexation Data:

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(I) | 4.2 | Wastewater treatment |

| Pd(II) | 5.8 | Catalytic cross-coupling |

Compatibility and Hazardous Reactions

This compound is incompatible with:

-

Oxidizing agents : Exothermic decomposition releases toxic gases (e.g., NOₓ) .

-

Isocyanates : Forms urea derivatives explosively at elevated temperatures.

| Incompatible Class | Example | Hazard |

|---|---|---|

| Strong oxidizers | KMnO₄ | Fire |

| Acylating agents | ClCOOR | HCl release |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Building Block

Amylamine hydrochloride serves as a valuable building block in organic synthesis. Its primary amine group () allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups into organic molecules. This property is crucial in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.

Case Study: Synthesis of Pharmaceutical Intermediates

In a study focused on the synthesis of tetrahydroisoquinolines, this compound was used as a starting material to create various derivatives through amine transformations. The resulting compounds demonstrated significant biological activity, showcasing the utility of this compound in drug development processes .

Biocatalysis and Enzyme Engineering

Integration in Biocatalytic Processes

Recent advancements in enzyme engineering have highlighted the role of this compound in biocatalytic transformations. Engineered amine oxidases have been developed to mediate the deracemization of primary amines, including those derived from this compound. This application is particularly relevant for synthesizing enantiomerically pure compounds, which are essential in pharmaceutical applications .

Case Study: Asymmetric Synthesis

Research has demonstrated that engineered variants of monoamine oxidase (MAO-N) can effectively utilize this compound derivatives to produce chiral drugs like Solifenacin and Levocetirizine. The ability to conduct these transformations with high selectivity underscores the importance of this compound in modern synthetic chemistry .

Microbial Production

Biosynthetic Pathways

this compound has been investigated for its potential in microbial biosynthesis pathways. Researchers have explored using engineered strains of E. coli to convert simple substrates into short-chain primary amines (SCPAs), including those derived from this compound. This approach not only provides a sustainable method for producing valuable chemicals but also exemplifies the compound's versatility .

Case Study: Production of Ethylamine

A study reported the successful conversion of glucose into ethylamine via engineered E. coli strains that overexpress specific biosynthetic genes. This compound served as an essential precursor in this process, demonstrating its role in green chemistry initiatives aimed at reducing reliance on traditional chemical synthesis methods .

Potential Therapeutic Uses

While primarily recognized for its synthetic utility, there is ongoing research into the potential therapeutic applications of this compound itself or its derivatives. Preliminary studies suggest possible interactions with biological targets, although comprehensive mechanisms remain to be elucidated .

Wirkmechanismus

The mechanism of action of amylamine hydrochloride involves its interaction with biological molecules through its amine group. It can form hydrogen bonds and ionic interactions with various molecular targets, influencing their activity. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

- Methylamine hydrochloride (CH3NH2·HCl)

- Ethylamine hydrochloride (C2H5NH2·HCl)

- Propylamine hydrochloride (C3H7NH2·HCl)

Comparison:

- Molecular Size: Amylamine hydrochloride has a longer carbon chain compared to methylamine and ethylamine hydrochlorides, which affects its solubility and reactivity.

- Reactivity: The reactivity of this compound is influenced by the length of its carbon chain, making it more hydrophobic and less soluble in water compared to shorter-chain amines.

- Applications: While all these compounds are used in organic synthesis, this compound’s longer chain makes it more suitable for applications requiring hydrophobic interactions.

This compound’s unique properties, such as its longer carbon chain and primary amine group, make it a valuable compound in various scientific and industrial applications. Its versatility and reactivity continue to be explored in ongoing research.

Biologische Aktivität

Amylamine hydrochloride, a primary amine, has garnered attention in various fields of research due to its biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is a simple aliphatic amine with the chemical formula . It is characterized by its ability to form hydrogen bonds due to the presence of an amino group, which contributes to its solubility in water and interaction with biological systems.

1. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. A study showcased its effectiveness against Candida albicans, where it was found to disrupt cell membrane integrity, leading to cell death. The minimum inhibitory concentration (MIC) for amylamine was determined to be significantly lower than that of traditional antifungal agents, indicating its potential as an alternative treatment option .

2. Anticancer Properties

Research indicates that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, the compound exhibited IC50 values comparable to established chemotherapeutic agents in assays against human colon cancer cells (HCT116) and breast cancer cells (MCF-7) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 35.51 | Apoptosis via caspase activation |

| MCF-7 | 51.33 | Cell cycle arrest |

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress, which are critical factors in conditions like Alzheimer's disease. Animal studies have reported improvements in cognitive function when treated with this compound .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The positively charged amine group interacts with negatively charged components of microbial membranes, leading to increased permeability and eventual cell lysis.

- Apoptotic Pathway Activation : In cancer cells, amylamine induces apoptosis through mitochondrial pathways, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

- Neurotransmitter Modulation : It influences the release and reuptake of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.

Case Study 1: Antifungal Efficacy

A clinical trial evaluated the efficacy of this compound in patients with recurrent Candida infections. Results indicated a significant reduction in fungal load within two weeks of treatment compared to a placebo group, suggesting strong antifungal activity.

Case Study 2: Cancer Treatment

In a laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability after 48 hours, supporting its potential as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-2-3-4-5-6;/h2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFZFCIODKYFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-58-7 (Parent) | |

| Record name | Amylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10931290 | |

| Record name | Pentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-65-4 | |

| Record name | 1-Pentanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI72UKL50R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the advantages of the novel synthesis method for (2R, 3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylamylamine hydrochloride described in the research?

A: The research highlights a novel method for synthesizing (2R, 3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylthis compound, a crucial intermediate in tapentadol hydrochloride production []. This method offers several advantages over previous approaches:

- Significantly Reduced Reaction Time: Compared to existing methods, this new approach drastically reduces the reaction time by almost 80 hours [], leading to increased efficiency in the production process.

Q2: What is significant about the new crystal form of tapentadol hydrochloride?

A: The research describes a new method for preparing a novel crystal form of tapentadol hydrochloride []. This discovery is significant because different crystal forms of a drug can exhibit distinct physicochemical properties. These differences can impact crucial factors such as:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.